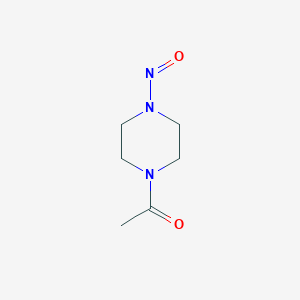
(R)-N-Acetyl-5-fluoro-trp-ome
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-Acetyl-5-fluoro-tryptophan methyl ester is a synthetic compound that belongs to the class of fluorinated tryptophan derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Acetyl-5-fluoro-tryptophan methyl ester typically involves the following steps:
Fluorination: The introduction of a fluorine atom at the 5-position of the tryptophan molecule. This can be achieved using electrophilic fluorinating agents such as Selectfluor.
Acetylation: The acetylation of the amino group of the fluorinated tryptophan to form N-acetyl-5-fluoro-tryptophan. This step usually involves the use of acetic anhydride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester. This can be done using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of ®-N-Acetyl-5-fluoro-tryptophan methyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-N-Acetyl-5-fluoro-tryptophan methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives such as N-acetyl-5-fluoro-tryptophan aldehyde.
Reduction: Reduced forms like N-acetyl-5-fluoro-tryptophan alcohol.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
科学研究应用
®-N-Acetyl-5-fluoro-tryptophan methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.
Biochemical Research: The compound serves as a probe for studying enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: It is utilized in the development of fluorinated materials with unique properties, such as enhanced stability and bioavailability.
作用机制
The mechanism of action of ®-N-Acetyl-5-fluoro-tryptophan methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of biochemical pathways and physiological responses.
相似化合物的比较
Similar Compounds
N-Acetyl-tryptophan methyl ester: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoro-tryptophan: Similar fluorination but lacks the acetyl and ester groups, affecting its reactivity and applications.
N-Acetyl-5-fluoro-tryptophan: Similar structure but without the methyl ester group, influencing its solubility and bioavailability.
Uniqueness
®-N-Acetyl-5-fluoro-tryptophan methyl ester is unique due to the combination of fluorination, acetylation, and esterification. This structural configuration imparts distinct chemical reactivity, enhanced stability, and specific biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl (2R)-2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYLOHPJSHEYDP-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
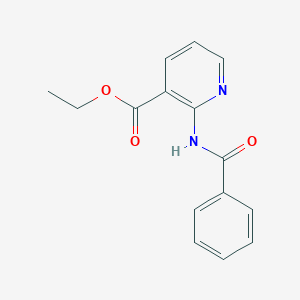
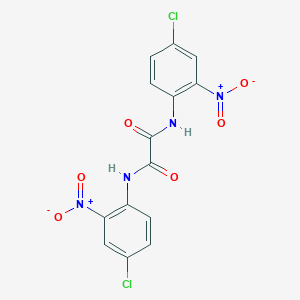
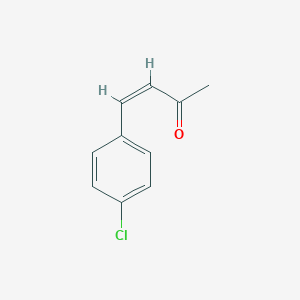
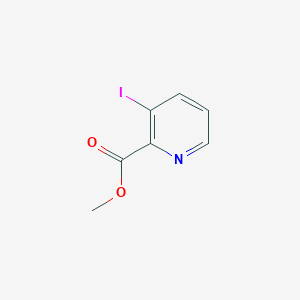
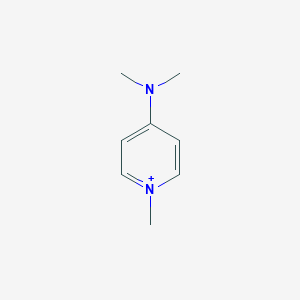
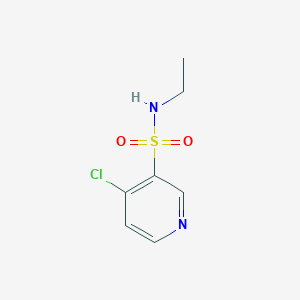
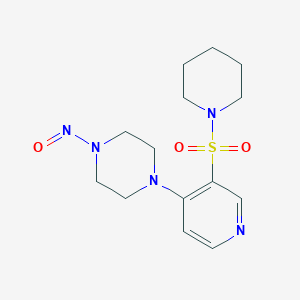
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
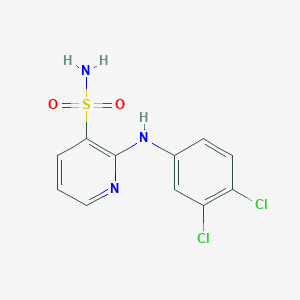
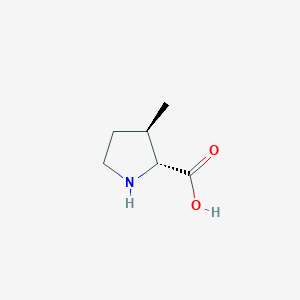
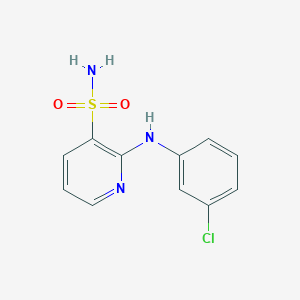
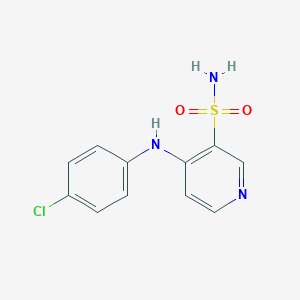
![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
